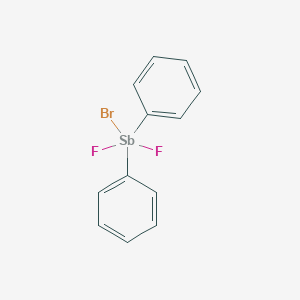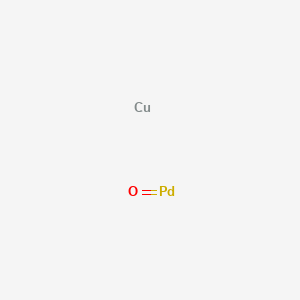
Copper--oxopalladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–oxopalladium (1/1) is a coordination compound that features a unique combination of copper and palladium metals. This compound is of significant interest due to its potential applications in catalysis, materials science, and various industrial processes. The presence of both copper and palladium in a single compound allows for unique chemical properties and reactivity, making it a valuable subject of study in the field of inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copper–oxopalladium (1/1) typically involves the reaction of copper and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where copper and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure product.
Industrial Production Methods: In an industrial setting, the production of copper–oxopalladium (1/1) may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. The choice of solvents, reagents, and purification techniques is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Copper–oxopalladium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or atoms in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and in the presence of a catalyst.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce metallic copper or palladium.
Aplicaciones Científicas De Investigación
Copper–oxopalladium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has explored the potential of copper–oxopalladium (1/1) in biological systems, including its use as an antimicrobial agent and its interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in cancer treatment and as a drug delivery system.
Industry: Copper–oxopalladium (1/1) is used in industrial processes, such as the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which copper–oxopalladium (1/1) exerts its effects involves the interaction of the metal centers with various molecular targets. The copper and palladium atoms can coordinate with different ligands, facilitating catalytic reactions. The compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for its catalytic activity. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparación Con Compuestos Similares
Copper–oxopalladium (1/1) can be compared with other similar compounds, such as:
Copper–oxoplatinum (1/1): This compound features platinum instead of palladium and exhibits different catalytic properties.
Copper–oxorhodium (1/1): With rhodium as the metal center, this compound has unique reactivity and applications.
Palladium–oxoplatinum (1/1): This compound combines palladium and platinum, offering distinct catalytic and chemical properties.
The uniqueness of copper–oxopalladium (1/1) lies in its ability to combine the properties of both copper and palladium, resulting in a versatile compound with a wide range of applications in various fields.
Propiedades
Número CAS |
194548-91-9 |
|---|---|
Fórmula molecular |
CuOPd |
Peso molecular |
185.97 g/mol |
Nombre IUPAC |
copper;oxopalladium |
InChI |
InChI=1S/Cu.O.Pd |
Clave InChI |
XGPZSPVSSGKEJM-UHFFFAOYSA-N |
SMILES canónico |
O=[Pd].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


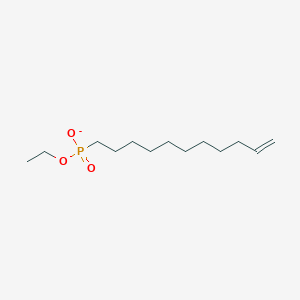
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
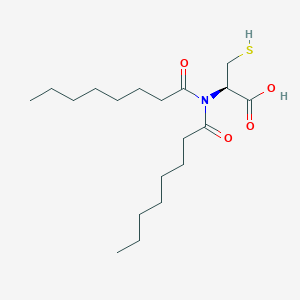
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
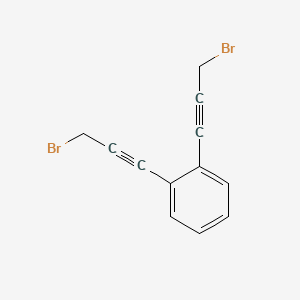
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
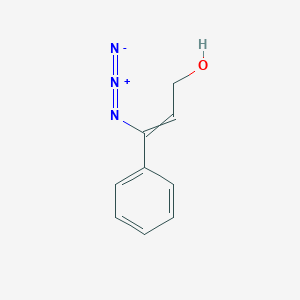
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

